4-formyl-N-phenylbenzamide
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Overview
Description
4-Formyl-N-phenylbenzamide is an organic compound with the molecular formula C14H11NO2 It is characterized by the presence of a formyl group (-CHO) attached to the benzene ring and an amide group (-CONH-) linked to a phenyl group
Mechanism of Action
Target of Action
The primary target of 4-formyl-N-phenylbenzamide is the enzyme dihydroorotate dehydrogenase (PfDHODH) . This enzyme is crucial in the de novo pyrimidine biosynthesis pathway and is essential for the growth of the parasite Plasmodium falciparum .
Mode of Action
This compound interacts with its target, PfDHODH, by inhibiting its function
Biochemical Pathways
The inhibition of PfDHODH by this compound affects the de novo pyrimidine biosynthesis pathway . This pathway is essential for the growth of the parasite Plasmodium falciparum
Result of Action
Given its role as an inhibitor of pfdhodh, it can be inferred that the compound may have antimalarial effects by inhibiting the growth of the parasite plasmodium falciparum .
Action Environment
It is known that the compound has a storage temperature of 28°c , suggesting that temperature could be a factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formyl-N-phenylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-carboxybenzaldehyde with aniline in the presence of coupling agents such as N-ethyl-N,N-diisopropylamine and isobutyl chloroformate in dichloromethane at low temperatures (around 5°C) followed by room temperature conditions . Another method involves the use of fluorosulfonyl fluoride and N-ethyl-N,N-diisopropylamine in acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: 4-Carboxy-N-phenylbenzamide.
Reduction: 4-Hydroxymethyl-N-phenylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzoic acid: Similar structure but lacks the amide group.
N-Phenylbenzamide: Lacks the formyl group.
4-Aminobenzamide: Contains an amino group instead of a formyl group.
Uniqueness
4-Formyl-N-phenylbenzamide is unique due to the presence of both the formyl and amide groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Properties
IUPAC Name |
4-formyl-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-10-11-6-8-12(9-7-11)14(17)15-13-4-2-1-3-5-13/h1-10H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRQVIXISJXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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